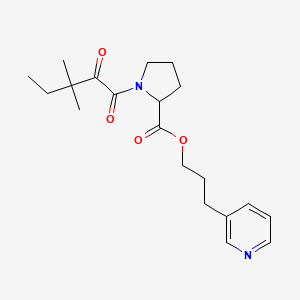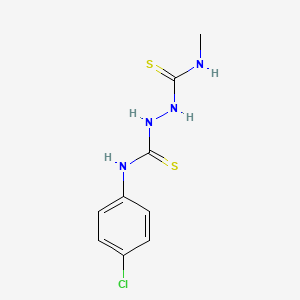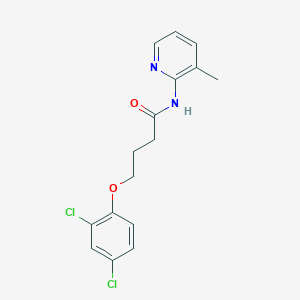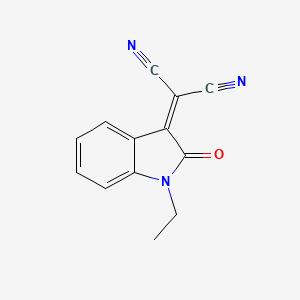
2-(1-Ethyl-2-oxoindol-3-ylidene)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethyl-2-oxoindol-3-ylidene)propanedinitrile is an organic compound with the molecular formula C13H9N3O It features a complex structure that includes an indole ring, a nitrile group, and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-2-oxoindol-3-ylidene)propanedinitrile typically involves the condensation of isatin derivatives with malononitrile. This reaction is often catalyzed by bases such as piperidine or triethylamine. The reaction conditions usually include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Piperidine, triethylamine, or other organic bases
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave irradiation or electrochemical methods, are being explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethyl-2-oxoindol-3-ylidene)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and chemical properties.
Applications De Recherche Scientifique
2-(1-Ethyl-2-oxoindol-3-ylidene)propanedinitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-(1-Ethyl-2-oxoindol-3-ylidene)propanedinitrile involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Oxoindolin-3-ylidene)malononitrile
- 3-(2-Oxoindolin-3-ylidene)propanedinitrile
- 2-(1-Methyl-2-oxoindol-3-ylidene)propanedinitrile
Uniqueness
2-(1-Ethyl-2-oxoindol-3-ylidene)propanedinitrile is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C13H9N3O |
|---|---|
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
2-(1-ethyl-2-oxoindol-3-ylidene)propanedinitrile |
InChI |
InChI=1S/C13H9N3O/c1-2-16-11-6-4-3-5-10(11)12(13(16)17)9(7-14)8-15/h3-6H,2H2,1H3 |
Clé InChI |
QUCQPZWTOLNANI-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C(=C(C#N)C#N)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-oxo-1-phenylpropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12457638.png)

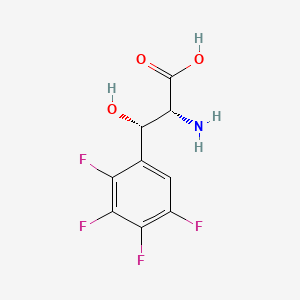
![N-(4-methylphenyl)-2-[(2-methylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12457666.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(naphthalen-2-yloxy)acetyl]acetohydrazide](/img/structure/B12457673.png)
![{[(5-Bromothiophen-2-yl)methylidene]amino}thiourea](/img/structure/B12457678.png)
![3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12457686.png)
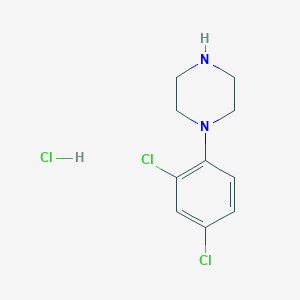
![3,3'-Methanediylbis(6-{[(benzylsulfanyl)acetyl]amino}benzoic acid)](/img/structure/B12457702.png)
![N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B12457706.png)
![7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12457731.png)
